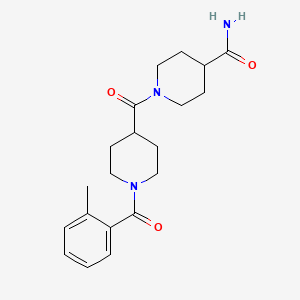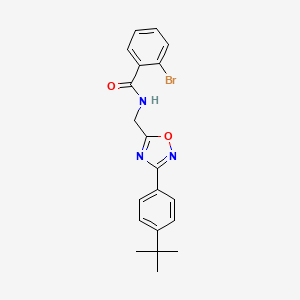![molecular formula C19H18N4OS B7714079 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide CAS No. 845902-48-9](/img/structure/B7714079.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S belongs to the pyrazoloquinoline family and has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound inhibits the activity of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-tumorigenic genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has been found to protect neurons from oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied. Furthermore, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Furthermore, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its intracellular targets and signaling pathways.
Synthesemethoden
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has been synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination reaction, and Pd-catalyzed amination reaction. The most efficient method for synthesizing this compound is the Pd-catalyzed amination reaction. This method involves the use of a palladium catalyst, which facilitates the coupling of an amine and an aryl halide to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and tumorigenesis. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, this compound has been shown to protect neurons from oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-12(2)11-23-18-14(10-13-6-3-4-7-15(13)20-18)17(22-23)21-19(24)16-8-5-9-25-16/h3-10,12H,11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINKRHVIGQEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330401 | |
| Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
845902-48-9 | |
| Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)



![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)



